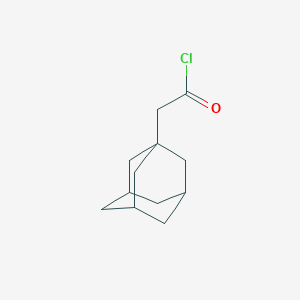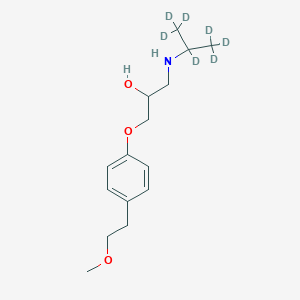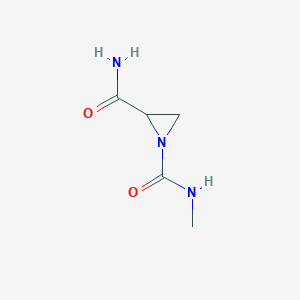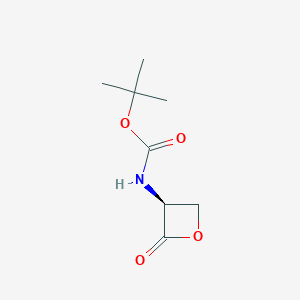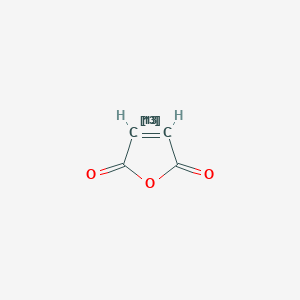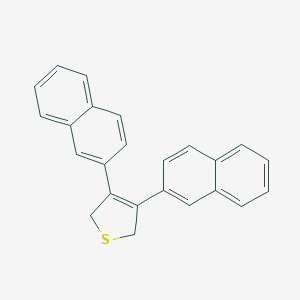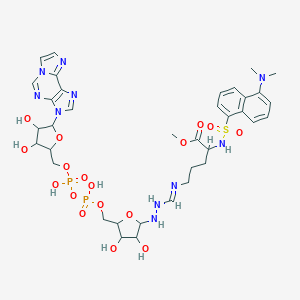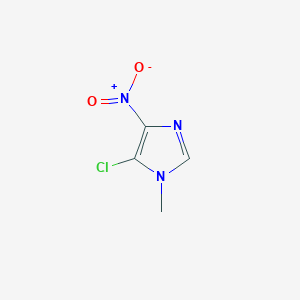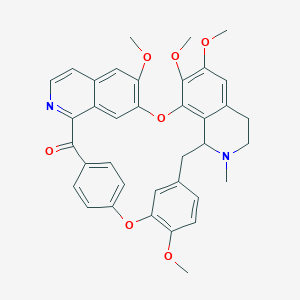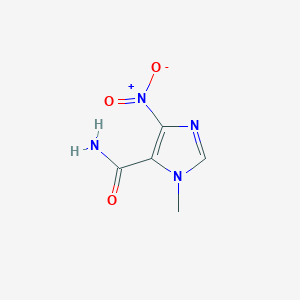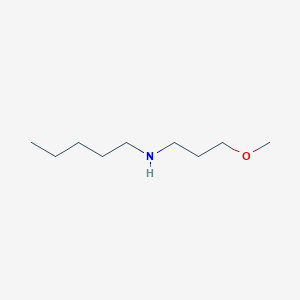
N-(3-メトキシプロピル)ペンタン-1-アミン
概要
説明
N-(3-Methoxypropyl)pentan-1-amine: is an organic compound with the molecular formula C9H21NO. It is a member of the amine family, characterized by the presence of an amine group attached to a pentane chain with a methoxypropyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Chemistry: N-(3-Methoxypropyl)pentan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new chemical compounds.
Biology: In biological research, N-(3-Methoxypropyl)pentan-1-amine is used to study the effects of amine compounds on biological systems. It is also utilized in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. Researchers explore its potential as a drug candidate for various medical conditions.
Industry: In the industrial sector, N-(3-Methoxypropyl)pentan-1-amine is used in the production of coatings, resins, and other materials. Its unique chemical properties make it valuable in the formulation of high-performance products.
作用機序
Target of Action
N-(3-Methoxypropyl)pentan-1-amine, also known as (3-methoxypropyl)(pentyl)amine, is a complex organic compound. Similar compounds like amylamine have been shown to interact with enzymes such as trypsin-1 .
Mode of Action
It’s worth noting that the compound belongs to the class of organic compounds known as monoalkylamines . These compounds typically interact with their targets through their amine group, which can form hydrogen bonds with various biological molecules, potentially altering their function .
Biochemical Pathways
Monoalkylamines can potentially influence a variety of biochemical pathways due to their ability to interact with a wide range of biological molecules .
Pharmacokinetics
The compound’s boiling point is 2096ºC at 760 mmHg, and it has a density of 0828g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential to interact with various biological molecules, it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Methoxypropyl)pentan-1-amine. For instance, its stability and solubility in water could affect its distribution and bioavailability . Additionally, temperature and pH could influence its reactivity and interactions with biological targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)pentan-1-amine typically involves the reaction of 3-methoxypropylamine with pentan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of N-(3-Methoxypropyl)pentan-1-amine involves large-scale chemical processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound. The use of advanced technologies and equipment allows for the production of high-quality N-(3-Methoxypropyl)pentan-1-amine with minimal impurities.
化学反応の分析
Types of Reactions: N-(3-Methoxypropyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert N-(3-Methoxypropyl)pentan-1-amine into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
類似化合物との比較
- N-(3-Methoxypropyl)butan-1-amine
- N-(3-Methoxypropyl)hexan-1-amine
- N-(3-Methoxypropyl)heptan-1-amine
Comparison: N-(3-Methoxypropyl)pentan-1-amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective.
特性
IUPAC Name |
N-(3-methoxypropyl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-7-10-8-6-9-11-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUEOJGRAIXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564244 | |
| Record name | N-(3-Methoxypropyl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111106-31-1 | |
| Record name | N-(3-Methoxypropyl)-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111106-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanamine, N-(3-methoxypropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
